molecular formula C18H23N5O B5311332 4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide

4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide

Cat. No. B5311332
M. Wt: 325.4 g/mol
InChI Key: GKQYBDDYAOPIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a member of the pyridinecarboxamide family, which is known for its diverse range of pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide involves its ability to bind to specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of various enzymes, such as histone deacetylases and protein kinases, which are involved in the regulation of gene expression and cell signaling pathways. Additionally, it has been shown to bind to specific receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide have been extensively studied. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various diseases. Additionally, it has been shown to modulate the levels of various neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide in lab experiments is its diverse range of pharmacological properties. It has been shown to have antitumor, neuroprotective, and anti-inflammatory properties, among others, which may make it useful for studying various diseases and biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its specific targets in the body. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of 4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide involves the reaction of 2-bromopyridine, 3-ethylpiperazine, and 2-pyridinemethanol in the presence of a base and a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which involves the formation of a carbon-carbon bond between the two pyridine rings. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.

properties

IUPAC Name

4-(3-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-2-14-13-23(10-9-20-14)16-6-8-21-17(11-16)18(24)22-12-15-5-3-4-7-19-15/h3-8,11,14,20H,2,9-10,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQYBDDYAOPIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C2=CC(=NC=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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